(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound featuring an oxabicycloheptane core. This compound is notable for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. The presence of the oxabicycloheptane ring system imparts significant strain to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic core with high stereoselectivity. The resulting product can then be further functionalized to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The bicyclic core can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Esters and Amides: Formed through substitution reactions.
Alcohols: Resulting from the reduction of the carbonyl chloride group.
Oxidized Derivatives: Produced through oxidation reactions.
Scientific Research Applications
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can modulate the activity of enzymes and receptors, thereby influencing cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: Lacks the carbonyl chloride group but shares the bicyclic core.
2-azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic ring, offering different reactivity and applications.
7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: Features additional functional groups that modify its chemical properties.
Uniqueness
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.
Properties
Molecular Formula |
C7H9ClO2 |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2/t4-,5-,6+/m1/s1 |
InChI Key |
JJGKKDICTIBBCW-PBXRRBTRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)Cl |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.